molecular formula C15H22N2O2 B15146562 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester CAS No. 887578-17-8

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester

Cat. No.: B15146562
CAS No.: 887578-17-8
M. Wt: 262.35 g/mol
InChI Key: REFXBOONCBPFFH-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is a complex organic compound with a unique structure that combines a benzimidazole core with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves esterification to obtain the ethyl ester derivative. Common reagents used in these reactions include piperidine, benzimidazole, and ethyl alcohol, under conditions such as reflux and the use of catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-piperidine
  • Benzimidazole derivatives
  • Ethyl esters of various benzimidazole compounds

Uniqueness

3-(4-Hydroxy-piperidin-1-ylmethyl)-benzimidic acid ethyl ester is unique due to its combined structure of a benzimidazole core and a piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

887578-17-8

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 3-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidate

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(16)13-5-3-4-12(10-13)11-17-8-6-14(18)7-9-17/h3-5,10,14,16,18H,2,6-9,11H2,1H3

InChI Key

REFXBOONCBPFFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CC(=C1)CN2CCC(CC2)O

Origin of Product

United States

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